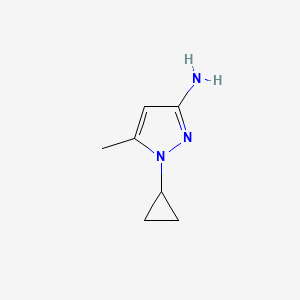

1-Cyclopropyl-5-methyl-1H-pyrazol-3-amine

描述

Overview of Pyrazole (B372694) Core Structure Significance in Organic and Medicinal Chemistry

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms and is considered an important scaffold in chemistry. ijraset.comglobalresearchonline.net This aromatic ring system is a cornerstone in the development of a wide array of compounds due to its unique chemical properties and biological relevance. ijraset.comresearchgate.net The pyrazole nucleus is found in numerous natural products, including vitamins and alkaloids, and is a key component in many clinically approved drugs. globalresearchonline.netresearchgate.net

The chemical behavior of the pyrazole core is characterized by its two distinct nitrogen atoms: one is a "pyrrole-like" nitrogen (N1) whose lone pair of electrons contributes to the aromatic system, while the other is a "pyridine-like" nitrogen (N2) with a non-conjugated lone pair, making it basic. mdpi.comnih.gov This dual nature allows pyrazoles to act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets like enzymes and receptors. nih.govresearchgate.net The stability of the aromatic ring, combined with the ability to easily introduce various functional groups, makes it a privileged structure in drug discovery. researchgate.net Consequently, pyrazole derivatives have been extensively investigated and have shown a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. globalresearchonline.netmdpi.com

Table 1: Examples of Marketed Drugs Featuring a Pyrazole Core

| Drug Name | Therapeutic Area |

|---|---|

| Celecoxib | Anti-inflammatory |

| Crizotinib | Anticancer |

| Surinabant | Antiobesity |

| Fezolamine | Antidepressant |

Source: mdpi.com

The Unique Role of Cyclopropyl (B3062369) and Amine Substituents in Pyrazole Derivatives

The cyclopropyl group is an increasingly popular substituent in medicinal chemistry. nih.govresearchgate.net Its small, rigid, three-membered ring introduces conformational constraints, which can help to position other parts of the molecule for optimal binding to a biological target. iris-biotech.de This rigidity can lead to an entropically more favorable binding. nih.goviris-biotech.de Furthermore, the cyclopropyl ring can enhance metabolic stability by serving as a replacement for more easily oxidized groups, such as an N-ethyl group. iris-biotech.dehyphadiscovery.com It is often used to improve a compound's potency, reduce off-target effects, and modulate lipophilicity. nih.govscientificupdate.com

Table 2: Physicochemical Properties Influenced by Cyclopropyl Groups

| Property | Impact of Cyclopropyl Moiety |

|---|---|

| Metabolic Stability | Often increases stability by blocking sites of oxidative metabolism. hyphadiscovery.com |

| Potency | Can enhance potency through conformational restriction. nih.govresearchgate.net |

| Lipophilicity | Can reduce lipophilicity compared to larger alkyl or aryl groups. iris-biotech.de |

| Binding Affinity | May contribute to more favorable, entropically driven receptor binding. nih.goviris-biotech.de |

Source: nih.govresearchgate.netiris-biotech.dehyphadiscovery.com

The amine group , particularly at the C3 position of the pyrazole ring (a 3-aminopyrazole), is a versatile functional handle. mdpi.com This primary amine can serve as a nucleophile, allowing for the straightforward synthesis of a wide range of derivatives, including fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. nih.gov The amino group is a key pharmacophoric element in many biologically active molecules, capable of forming crucial hydrogen bonds with target proteins. mdpi.com The functionalization of the pyrazole nucleus with an amino group has led to the development of multifunctional compounds, including kinase inhibitors and anticancer agents. mdpi.com

Research Trajectories and Academic Importance of 1-Cyclopropyl-5-methyl-1H-pyrazol-3-amine

While extensive research on this compound as a final product is not widely published, its academic importance lies in its role as a specialized chemical intermediate. Its unique substitution pattern makes it a valuable starting material for constructing libraries of novel compounds for screening in drug discovery programs.

The specific arrangement of substituents—a cyclopropyl group on the N1 nitrogen, a methyl group on the C5 carbon, and an amine on the C3 carbon—offers a distinct scaffold for synthetic chemists. This structure is a building block for creating more complex molecules where each substituent is designed to probe specific interactions within a biological target. Research involving this compound would typically fall under synthetic methodology development or medicinal chemistry campaigns aimed at generating new chemical entities. Its value is derived from the combination of the metabolically robust and conformationally rigid cyclopropyl group with the synthetically versatile amine handle.

Table 3: Physicochemical Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₁N₃ |

| Molecular Weight | 137.18 g/mol |

| Monoisotopic Mass | 137.09529 Da |

| Predicted XlogP | 0.7 |

| InChIKey | MDVLBGMWIWWBKL-UHFFFAOYSA-N |

Source: uni.lu

Scope and Objectives of Academic Inquiry Pertaining to this compound

The primary objective of academic inquiry into compounds like this compound is to exploit its structural features for the rational design of new molecules with desired biological activities.

The scope of this inquiry includes:

Synthetic Utility: Developing efficient and novel synthetic routes that utilize this compound as a key precursor to access diverse chemical structures. This involves leveraging the reactivity of the 3-amino group for further chemical transformations.

Medicinal Chemistry: Incorporating this fragment into larger molecules to conduct Structure-Activity Relationship (SAR) studies. The goal is to understand how the N1-cyclopropyl and C5-methyl groups influence the potency, selectivity, and pharmacokinetic properties of a lead compound series.

Fragment-Based Drug Discovery: Using the compound as a fragment to identify initial, low-affinity binders to a protein target. The unique vector space offered by its substituents can then be explored through chemical elaboration to develop high-affinity ligands.

Ultimately, the academic interest in this compound is focused on its potential to accelerate the discovery of new therapeutic agents by providing a well-defined and functionally rich chemical starting point.

属性

IUPAC Name |

1-cyclopropyl-5-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-5-4-7(8)9-10(5)6-2-3-6/h4,6H,2-3H2,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDVLBGMWIWWBKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Cyclopropyl 5 Methyl 1h Pyrazol 3 Amine

Historical Development of Synthetic Approaches to Pyrazole-3-amine Scaffolds

The synthesis of pyrazoles dates back to the late 19th century, with the Knorr pyrazole (B372694) synthesis, first reported in 1883, being the seminal work. This foundational method involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648). The development of synthetic routes to pyrazol-3-amines, also referred to as 3-aminopyrazoles, followed a similar logic, utilizing starting materials that would yield the desired amino functionality.

Historically, the most versatile and widely adopted method for producing 5-aminopyrazoles (which can be tautomers of 3-aminopyrazoles) involves the condensation of β-ketonitriles with hydrazines. This reaction proceeds through the initial formation of a hydrazone intermediate via nucleophilic attack of the hydrazine on the ketone's carbonyl carbon. Subsequently, an intramolecular cyclization occurs as the other nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring.

Another classical and efficient route that has been historically significant is the reaction of hydrazines with α,β-unsaturated nitriles, particularly those with a leaving group in the β-position. These reactions have been fundamental in accessing the aminopyrazole core structure and have been extensively studied and reviewed for over a century. nih.gov

These early methods laid the groundwork for the synthesis of a vast array of substituted pyrazoles. However, a significant challenge, particularly with substituted hydrazines, was the control of regioselectivity. The reaction of an unsymmetrical 1,3-dielectrophile with a substituted hydrazine could potentially yield two different regioisomers, necessitating careful control of reaction conditions or subsequent separation of the products.

Contemporary Synthetic Strategies for 1-Cyclopropyl-5-methyl-1H-pyrazol-3-amine

Modern synthetic approaches to this compound leverage the fundamental principles of pyrazole synthesis while employing more sophisticated methods to control the precise arrangement of substituents. The primary strategy involves the careful selection of starting materials that already contain the required cyclopropyl (B3062369), methyl, and amino (or a precursor) functionalities, which are then assembled into the final pyrazole ring.

Cyclization Reactions for the Formation of the 1H-Pyrazole Ring in this compound

The formation of the heterocyclic core is the central step in the synthesis of this compound. This is almost universally achieved through a cyclocondensation reaction where the N1-C5-C4 portion of the ring is derived from one precursor and the N2-C3 bond from another.

The most direct and common synthetic route to this compound involves the condensation of cyclopropylhydrazine (B1591821) with a suitable three-carbon building block. To achieve the desired substitution pattern (amino at C3 and methyl at C5), a β-ketonitrile such as acetoacetonitrile (3-oxobutanenitrile) or its enamine equivalent, 3-aminocrotononitrile, is the ideal reaction partner. lookchem.com

The reaction between cyclopropylhydrazine and 3-aminocrotononitrile is a regioselective process. The more nucleophilic nitrogen of the cyclopropylhydrazine (the NH2 group) initially attacks the carbon atom that will become C5 of the pyrazole ring. The cyclization then proceeds to form the N-N bond, yielding the desired 1,5-disubstituted pyrazole. The regioselectivity can be influenced by reaction conditions such as the solvent and the presence of acid or base catalysts. nih.gov For instance, acidic conditions often favor the formation of the 5-aminopyrazole isomer, while basic conditions can alter the regiochemical outcome. nih.gov

A plausible reaction pathway is outlined below:

| Step | Reactant 1 | Reactant 2 | Key Transformation | Product |

| 1 | Cyclopropylhydrazine | 3-Aminocrotononitrile | Condensation/Cyclization | This compound |

Table 1: Proposed direct synthesis of this compound.

This approach is highly convergent and efficient as it constructs the core scaffold with all necessary substituents in a single key step.

In the context of synthesizing this compound, ring-closing reactions inherently involve precursors that already contain the cyclopropyl group. The primary strategy, as detailed above, is the cyclocondensation of cyclopropylhydrazine.

An alternative, though less direct, ring-closing strategy could involve a pre-formed open-chain intermediate that already contains the cyclopropylhydrazine moiety. For example, a hydrazone could be formed between cyclopropylhydrazine and a suitable ketone or aldehyde. If this hydrazone possesses an appropriately positioned leaving group or a group that can be activated, an intramolecular cyclization could be induced to form the pyrazole ring. However, for this specific target molecule, the direct condensation with a β-ketonitrile is the more established and straightforward method.

Amination Strategies for the Pyrazol-3-amine Functionality in this compound

While direct synthesis from an amino-containing precursor is most common, it is theoretically possible to introduce the amino group at the C3 position in a separate step. This would involve synthesizing a precursor such as 1-cyclopropyl-3-halo-5-methyl-1H-pyrazole and subsequently converting the halogen to an amino group.

One contemporary method for such a transformation is a transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination or an Ullmann-type coupling. For example, a 1-cyclopropyl-3-bromo-5-methyl-1H-pyrazole could be reacted with an ammonia surrogate or a protected amine in the presence of a copper or palladium catalyst to furnish the desired 3-amino product.

| Precursor | Reagent | Catalyst System | Product |

| 1-Cyclopropyl-3-bromo-5-methyl-1H-pyrazole | Ammonia or Amine Source | Copper(I) salt / Ligand | This compound |

Table 2: Hypothetical amination strategy.

This method offers flexibility but is less atom-economical than the direct cyclocondensation approach as it requires the pre-synthesis of a halogenated pyrazole intermediate.

Methylation Strategies at the 5-Position of the Pyrazole Ring in this compound

The introduction of the methyl group at the C5 position is most strategically and commonly accomplished by incorporating it into one of the starting materials for the pyrazole ring synthesis. Direct C-H methylation of a pre-formed pyrazole ring at the 5-position is not a standard or efficient synthetic transformation. The reactivity of the pyrazole ring typically favors electrophilic attack at the C4 position, and N-alkylation is often a competing reaction if the N1 position is unsubstituted.

Therefore, the C5-methyl group of this compound is sourced from the three-carbon component used in the cyclocondensation reaction. As mentioned previously, the use of acetoacetonitrile (CH₃C(O)CH₂CN) or 3-aminocrotononitrile (CH₃C(NH₂)CHCN) provides the carbon backbone that becomes the C5-C4-C3 segment of the pyrazole ring, with the methyl group already in place at the terminus that will become the C5 position.

This "convergent" approach, where the substituents are carried into the final cyclization step, is overwhelmingly preferred for its efficiency and control over isomerism, avoiding the challenges of post-functionalization of the pyrazole core.

Chemo- and Regioselectivity Considerations

The synthesis of this compound, a 1,3,5-trisubstituted pyrazole, presents a significant regiochemical challenge. The classical Knorr pyrazole synthesis and related methods, which typically involve the condensation of a β-dicarbonyl compound with a substituted hydrazine, can lead to mixtures of regioisomers if both reactants are unsymmetrical. mdpi.comnih.govorganic-chemistry.org

To obtain the desired isomer, this compound, the reaction must be directed so that the N1 atom of the pyrazole ring originates from the substituted nitrogen of cyclopropylhydrazine. The most versatile and common approach for synthesizing 5-aminopyrazoles involves the condensation of a β-ketonitrile with a hydrazine derivative. beilstein-journals.orgnih.govchim.it In this case, the reaction would be between cyclopropylhydrazine and a precursor like 3-aminocrotononitrile or acetoacetonitrile.

The reaction mechanism involves an initial nucleophilic attack by one of the hydrazine's nitrogen atoms on an electrophilic carbon of the second reagent, followed by cyclization and dehydration. nih.gov The regiochemical outcome is dictated by the relative reactivity of the two nitrogen atoms of cyclopropylhydrazine and the two electrophilic centers of the β-dicarbonyl equivalent. Generally, the less sterically hindered and more nucleophilic nitrogen of the hydrazine attacks the more electrophilic carbonyl or nitrile carbon first.

Several modern synthetic strategies offer high regioselectivity in the synthesis of 1,3,5-trisubstituted pyrazoles:

Reaction with α,β-Unsaturated Nitriles : Condensation reactions between hydrazines and α,β-unsaturated nitriles can provide a regioselective pathway to aminopyrazoles. chim.it

From Tosylhydrazones and Alkynes : An efficient and highly regioselective synthesis of 1,3,5-trisubstituted pyrazoles has been demonstrated using N-alkylated tosylhydrazones and terminal alkynes. This method offers complete regioselectivity, especially when similar substituents are present. organic-chemistry.org

1,3-Dipolar Cycloadditions : The reaction of in situ generated nitrilimines with alkenes or alkynes is another powerful tool for constructing the pyrazole ring with high regiocontrol. nih.govnih.gov

The choice of solvent and catalyst can also significantly influence the reaction's regioselectivity. For instance, conducting the cyclocondensation in aprotic dipolar solvents has been shown to give better results than in traditional protic solvents like ethanol (B145695). nih.gov

Table 1: Potential Regioselective Synthetic Routes

| Precursor 1 | Precursor 2 | Key Strategy | Expected Regioselectivity |

|---|---|---|---|

| Cyclopropylhydrazine | Acetoacetonitrile (a β-ketonitrile) | Condensation | High, attack of substituted N on ketone |

| Cyclopropylhydrazine | 3-Aminocrotononitrile | Condensation | Dependent on reaction conditions |

| N-Cyclopropyl tosylhydrazone | Propyne | Cycloaddition | Potentially high regioselectivity |

| Hydrazonyl chlorides (from cyclopropylhydrazine) | Enaminones | 1,3-Dipolar Cycloaddition | High regioselectivity |

Green Chemistry Principles Applied to the Synthesis

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. mdpi.com These principles can be readily applied to the synthesis of this compound.

Key green approaches applicable to pyrazole synthesis include:

Alternative Energy Sources : Microwave irradiation and ultrasound have been successfully used to accelerate pyrazole synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. nih.govnih.govrsc.orgbeilstein-journals.orgdergipark.org.trgsconlinepress.com Microwave-assisted organic synthesis (MAOS) is particularly effective, enabling the use of eco-friendly solvents or even solvent-free conditions. rsc.org

Green Solvents : Replacing hazardous organic solvents with environmentally benign alternatives like water or polyethylene glycol (PEG) is a cornerstone of green chemistry. gsconlinepress.com Aqueous media have been used for the synthesis of pyrazole derivatives, often with the aid of surfactants or catalysts to facilitate the reaction. mdpi.com

Catalysis : The use of reusable, non-toxic catalysts can replace stoichiometric reagents, reducing waste. For pyrazole synthesis, catalysts like nano-ZnO and lithium perchlorate have been employed in eco-friendly procedures. mdpi.com

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. One-pot, multicomponent reactions are particularly advantageous in this regard, as they can construct complex molecules like substituted pyrazoles in a single step, reducing purification steps and solvent waste. nih.gov

Table 2: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Pyrazole Synthesis | Potential Benefit for Target Compound |

|---|---|---|

| Alternative Energy Input | Microwave-assisted or ultrasound-assisted cyclocondensation. rsc.orgbme.hu | Reduced reaction time and energy consumption. |

| Safer Solvents & Auxiliaries | Use of water, ethanol, or PEG as the reaction medium. gsconlinepress.com | Reduced toxicity and environmental pollution. |

| Catalysis | Employing reusable catalysts like nano-ZnO or clays. mdpi.comnih.gov | Minimized waste and potential for catalyst recycling. |

| Design for Energy Efficiency | Performing reactions at room temperature or with gentle heating. | Lower energy costs and safer operating conditions. |

| Waste Prevention | One-pot, multicomponent synthesis strategies. nih.gov | Fewer workup and purification steps, leading to less solvent waste. |

Scale-Up Methodologies and Optimization for Research-Scale Production

Transitioning a synthetic procedure from a small, exploratory scale to a larger research scale (e.g., gram to multi-gram) requires careful optimization and consideration of process safety and efficiency. mdpi.com

Optimization of Reaction Conditions: A systematic approach to optimizing the reaction conditions is essential for maximizing yield and purity while ensuring reproducibility. Key parameters to investigate include:

Temperature : The reaction temperature must be carefully controlled to balance reaction rate with the formation of impurities.

Concentration : Adjusting the concentration of reactants can influence reaction kinetics and, in some cases, selectivity.

Solvent : The choice of solvent can affect solubility, reaction rate, and selectivity. nih.gov

Catalyst Loading : If a catalyst is used, its concentration should be minimized to reduce cost and waste while maintaining an efficient reaction rate.

Reaction Time : Monitoring the reaction progress (e.g., by TLC or LC-MS) allows for the determination of the optimal reaction time to maximize product formation and minimize degradation or side reactions.

Continuous Flow Chemistry: For scaling up reactions, particularly those involving hazardous reagents like hydrazine or unstable intermediates, continuous flow chemistry offers significant advantages over traditional batch processing. nih.govgalchimia.comnih.govrsc.org

Enhanced Safety : Flow reactors handle only small volumes of the reaction mixture at any given time, minimizing the risks associated with exothermic events or the handling of hazardous materials. nih.gov

Improved Control : The high surface-area-to-volume ratio in microreactors allows for precise control over temperature and mixing, leading to more consistent product quality and higher yields. galchimia.com

Scalability : Scaling up production in a flow system is often as simple as running the reactor for a longer period, which is more straightforward than redesigning large-scale batch reactors. nih.gov

Telescoped Synthesis : Multiple reaction steps can be combined into a single continuous sequence without isolating intermediates, significantly improving efficiency and reducing waste. nih.govrsc.org

A continuous flow process for the synthesis of this compound could involve pumping solutions of cyclopropylhydrazine and the β-ketonitrile precursor through a heated reactor coil to facilitate the cyclocondensation, followed by in-line purification to isolate the final product. galchimia.com This approach would be particularly beneficial for ensuring safe handling of hydrazine and achieving consistent product quality for research purposes. mdpi.com

Table 3: Parameters for Research-Scale Production Optimization

| Parameter | Batch Processing Consideration | Continuous Flow Advantage |

|---|---|---|

| Temperature Control | Potential for hot spots and thermal runaway in larger flasks. | Superior heat transfer allows for precise temperature management. galchimia.com |

| Mixing | Can become inefficient at larger scales, leading to local concentration gradients. | Efficient and rapid mixing is inherent to microreactors. |

| Reagent Addition | Slow addition may be required to control exotherms. | Precise molar ratios are maintained by pump flow rates. |

| Safety (Hydrazine) | Handling larger quantities of a toxic and potentially explosive reagent. | Small hold-up volume significantly reduces risk. nih.gov |

| Workup/Purification | Batch extractions and chromatography can be time- and solvent-intensive. | In-line purification modules can be integrated for an automated process. |

Chemical Reactivity and Derivatization of 1 Cyclopropyl 5 Methyl 1h Pyrazol 3 Amine

Electrophilic Aromatic Substitution Reactions of the Pyrazole (B372694) Ring in 1-Cyclopropyl-5-methyl-1H-pyrazol-3-amine

The pyrazole ring in this compound is activated towards electrophilic attack due to the presence of the amino group, a strong electron-donating group. The position of substitution is directed to the C4 position, which is ortho and para to the activating amino and cyclopropyl (B3062369)/methyl groups, respectively.

One notable example of electrophilic aromatic substitution is the iodination of the pyrazole ring. In a study on the oxidative dehydrogenative coupling of pyrazol-5-amines, a related compound, 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine, was shown to undergo iodination at the C4 position. nih.gov This reaction typically proceeds in the presence of an oxidizing agent such as tert-butyl hydroperoxide (TBHP) and a source of iodine. nih.gov The reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with iodine and TBHP in ethanol (B145695) at 50°C resulted in the formation of the corresponding 4-iodo-pyrazol derivative in good yield. nih.gov This suggests that this compound would likely undergo a similar regioselective iodination at the C4 position under these conditions.

The general mechanism for such electrophilic halogenations involves the in situ formation of an electrophilic halogen species, which then attacks the electron-rich pyrazole ring. The stability of the resulting intermediate, often a sigma complex, determines the regioselectivity of the reaction, with the C4 position being the most favored site of attack.

| Electrophile | Reagents and Conditions | Expected Product | Reference |

| I+ | I2, TBHP, EtOH, 50 °C | 1-Cyclopropyl-4-iodo-5-methyl-1H-pyrazol-3-amine | nih.gov |

Nucleophilic Reactivity of the Amine Moiety in this compound

The primary amine group at the C3 position of this compound is a key site of nucleophilic reactivity, readily participating in a variety of reactions to form new carbon-nitrogen and heteroatom-nitrogen bonds.

Acylation and Sulfonylation Reactions of the Amine Group

The amine moiety of pyrazol-3-amines readily undergoes acylation with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. While specific examples for this compound are not extensively documented in publicly available literature, numerous patents describe the acylation of the closely related 3-amino-5-cyclopropyl-1H-pyrazole. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.

For instance, the reaction of 3-amino-5-cyclopropyl-1H-pyrazole with various benzoyl chlorides in a suitable solvent likely proceeds to give the corresponding N-(5-cyclopropyl-1H-pyrazol-3-yl)benzamide derivatives.

Similarly, sulfonylation of the amine group can be achieved using sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine or triethylamine. This reaction yields the corresponding sulfonamide. The N-sulfonylation of a similar compound, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, with 4-methylbenzenesulfonyl chloride in the presence of triethylamine has been reported to proceed efficiently. This suggests that this compound would react in a similar fashion.

| Reagent | Reaction Type | Expected Product |

| Acetyl chloride | Acylation | N-(1-Cyclopropyl-5-methyl-1H-pyrazol-3-yl)acetamide |

| Benzoyl chloride | Acylation | N-(1-Cyclopropyl-5-methyl-1H-pyrazol-3-yl)benzamide |

| p-Toluenesulfonyl chloride | Sulfonylation | N-(1-Cyclopropyl-5-methyl-1H-pyrazol-3-yl)-4-methylbenzenesulfonamide |

Alkylation Reactions of the Amine Group

The primary amine of this compound can be alkylated by various alkylating agents, such as alkyl halides. These reactions typically proceed via a nucleophilic substitution mechanism. However, the reaction can be difficult to control, often leading to a mixture of mono- and di-alkylated products, as the resulting secondary amine is often more nucleophilic than the starting primary amine. To achieve selective mono-alkylation, reductive amination is a commonly employed alternative. This involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding alkylated amine.

A study on the synthesis of a 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine demonstrated a one-pot reductive amination procedure. mdpi.com This involved the condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde, followed by reduction with sodium borohydride. mdpi.com A similar strategy could be applied to this compound to achieve controlled N-alkylation.

| Alkylating Agent | Reaction Type | Potential Products |

| Methyl iodide | Direct Alkylation | N-(1-Cyclopropyl-5-methyl-1H-pyrazol-3-yl)methanamine and N,N-dimethyl-1-cyclopropyl-5-methyl-1H-pyrazol-3-amine |

| Benzaldehyde / NaBH4 | Reductive Amination | N-Benzyl-1-cyclopropyl-5-methyl-1H-pyrazol-3-amine |

Coupling Reactions for Extended Conjugation Systems

The amine group of this compound can participate in transition metal-catalyzed cross-coupling reactions to form C-N bonds with aryl or vinyl halides, leading to the synthesis of compounds with extended π-conjugation. The Buchwald-Hartwig amination and the Ullmann condensation are two of the most prominent methods for achieving this transformation.

The Ullmann condensation is a copper-catalyzed reaction that also facilitates the formation of C-N bonds. researchgate.net Traditional Ullmann conditions often require harsh reaction conditions, but modern modifications have made the reaction more practical.

These coupling reactions would allow for the synthesis of N-aryl-1-cyclopropyl-5-methyl-1H-pyrazol-3-amines, which are of interest in medicinal chemistry and materials science due to their extended electronic systems.

| Reaction Name | Catalyst System | Reactant | Expected Product |

| Buchwald-Hartwig Amination | Pd catalyst, phosphine ligand, base | Aryl halide | N-Aryl-1-cyclopropyl-5-methyl-1H-pyrazol-3-amine |

| Ullmann Condensation | Cu catalyst, ligand, base | Aryl halide | N-Aryl-1-cyclopropyl-5-methyl-1H-pyrazol-3-amine |

Transformations Involving the Cyclopropyl Ring of this compound

The cyclopropyl group is known for its unique electronic and steric properties, stemming from its strained three-membered ring. While the cyclopropyl ring is generally stable, it can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids, electrophiles, or through radical pathways. nih.govrsc.org

In the context of drug metabolism, cyclopropyl groups can sometimes be susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to ring-opened metabolites. hyphadiscovery.com However, the high C-H bond dissociation energy of the cyclopropyl ring often makes it more resistant to oxidative metabolism compared to other alkyl groups. hyphadiscovery.comacs.org

Specific studies on the transformations of the cyclopropyl ring in this compound are not widely reported. However, it is plausible that under forcing conditions, such as treatment with strong acids or certain transition metal catalysts, ring-opening or rearrangement reactions could occur. The stability of the cyclopropyl group in this particular molecule is likely influenced by the electronic nature of the attached pyrazole ring.

Oxidative and Reductive Pathways of this compound

The pyrazole ring is generally resistant to oxidation and reduction under mild conditions. smolecule.com However, the amine group and the pyrazole ring can undergo transformations under specific oxidative or reductive conditions.

Oxidative Pathways:

An important oxidative reaction of pyrazol-5-amines is oxidative dehydrogenative coupling. A study by Tu and coworkers demonstrated that various pyrazol-5-amines, including a cyclopropyl-substituted analog, can undergo copper-catalyzed oxidative dehydrogenative coupling in the presence of tert-butyl hydroperoxide (TBHP) to form azo compounds. nih.gov This reaction involves the formation of a nitrogen-nitrogen double bond between two pyrazole molecules. The same study also showed that in the presence of iodine and TBHP, an oxidative iodination and coupling occurs, leading to the formation of a diiodo-azopyrazole derivative. nih.gov

Furthermore, under more vigorous oxidative conditions, such as with strong oxidizing agents like potassium permanganate, degradation of the pyrazole ring or oxidation of the methyl group could potentially occur. smolecule.com There is also a report on the oxidative ring-opening of 1H-pyrazol-5-amines to form 3-diazenylacrylonitrile derivatives under mild, transition-metal-free conditions. researchgate.net

Reductive Pathways:

The pyrazole ring is generally stable to reduction. However, the amine group can be formed through the reduction of a corresponding nitro or nitroso group if such a precursor were used in the synthesis. More relevant to the derivatization of the title compound is the reduction of imines formed from the amine group, as discussed in the context of reductive amination (Section 3.2.2). mdpi.com Catalytic hydrogenation under forcing conditions could potentially lead to the reduction of the pyrazole ring to a pyrazoline or pyrazolidine, though this would likely require harsh conditions. smolecule.com

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Oxidative Dehydrogenative Coupling | CuI, 1,10-phenanthroline, TBHP | Azo compound | nih.gov |

| Oxidative Iodination/Coupling | I2, TBHP, EtOH | Diiodo-azo compound | nih.gov |

| Reductive Amination | Aldehyde/Ketone, then NaBH4 | N-Alkyl amine | mdpi.com |

Synthesis of Novel Analogs and Derivatives of this compound

The synthesis of novel analogs and derivatives of this compound is primarily centered on the reactivity of the 3-amino group. This exocyclic amine functions as a versatile nucleophile, readily participating in reactions with a wide array of electrophiles to form new covalent bonds. This reactivity is the cornerstone for creating extensive libraries of derivative compounds for various research applications.

The primary route for derivatization involves the acylation or sulfonylation of the 3-amino group. For instance, reaction with various acyl chlorides or sulfonyl chlorides in the presence of a base leads to the formation of corresponding amides and sulfonamides. A notable example from related pyrazole systems is the synthesis of N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, which was achieved through a triethylamine-mediated sulfonamidation reaction of the parent amine with 4-methylbenzenesulfonyl chloride mdpi.com. This demonstrates a general and efficient method for introducing sulfonyl groups to the amino moiety of pyrazoles.

Furthermore, the amino group can undergo nucleophilic substitution reactions with alkyl or aryl halides, although this is less common than acylation. Reductive amination is another powerful technique, where the amine reacts with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary or tertiary amine. An efficient one-pot, two-step synthesis of a related pyrazole derivative, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, was achieved through a solvent-free condensation with p-methoxybenzaldehyde followed by reduction, highlighting a methodology distinguished by its operational simplicity and short reaction times uni.lumdpi.com.

While specific literature on the derivatization of this compound is not abundant, a United States patent for related 3(5)-amino-pyrazole derivatives provides an extensive list of potential modifications. Although the core in the patent is 3-cyclopropyl-1H-pyrazol-5-amine (lacking the 1-cyclopropyl and 5-methyl substituents of the title compound), the derivatizations at the amino group are directly analogous and illustrative. These modifications primarily involve the formation of amides by reacting the amino pyrazole with various carboxylic acid derivatives.

The following table showcases a selection of these amide derivatives, illustrating the diverse range of functionalities that can be appended to the pyrazole core.

| Derivative Name | Modifying Reagent Class | R-Group Introduced |

| N-(3-cyclopropyl-1H-pyrazol-5-yl)-2,2-diphenylacetamide | Acyl Chloride | -C(O)CH(Ph)₂ |

| N-(3-cyclopropyl-1H-pyrazol-5-yl)-4-methoxybenzamide | Acyl Chloride | -C(O)-p-C₆H₄-OCH₃ |

| N-(3-cyclopropyl-1H-pyrazol-5-yl)-2-(1H-indol-3-yl)acetamide | Acyl Chloride | -C(O)CH₂-(3-indolyl) |

| N-(3-cyclopropyl-1H-pyrazol-5-yl)-3-cyclopentylpropanamide | Acyl Chloride | -C(O)CH₂CH₂-cyclopentyl |

| N-(3-cyclopropyl-1H-pyrazol-5-yl)-2-(propylsulfanyl)nicotinamide | Acyl Chloride | -C(O)-(2-SPr-nicotinyl) |

Table 1: Examples of amide derivatives synthesized from a 3-cyclopropyl-1H-pyrazol-5-amine core, demonstrating the versatility of the amino group in forming new analogs google.com.

Design Principles for Structural Modification of this compound

The structural modification of this compound is guided by several key design principles aimed at tuning the molecule's physicochemical and biological properties. These principles are largely inferred from structure-activity relationship (SAR) studies on related pyrazole-containing compounds.

Introduction of Hydrogen Bond Donors and Acceptors : The 3-amino group is a hydrogen bond donor. Upon derivatization to an amide or sulfonamide, the N-H proton can still act as a donor, while the carbonyl or sulfonyl oxygen atoms introduce strong hydrogen bond acceptor sites. The strategic placement of these functional groups can facilitate specific interactions with biological targets.

Steric Bulk and Conformational Rigidity : The size and shape of the substituent at the 3-amino position can be varied to probe steric tolerance in binding pockets of proteins. The cyclopropyl group provides a degree of conformational rigidity. Further rigidification of the molecule can be achieved by introducing cyclic structures or groups that restrict bond rotation. Conversely, flexible linkers can be introduced to allow the appended functional group to adopt multiple conformations.

Electronic Effects : The electronic properties of the pyrazole ring and its substituents can be modulated to influence reactivity and intermolecular interactions. Electron-donating groups can increase the basicity of the pyrazole nitrogens, while electron-withdrawing groups can increase the acidity of N-H protons mdpi.com. SAR studies on N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides revealed that electronegative substituents on the benzamide (B126) moiety could increase potency for their biological target, demonstrating the importance of electronic tuning.

Introduction of Diverse Substituents to Enhance Research Modalities

The introduction of diverse substituents onto the this compound scaffold is a key strategy for developing novel research tools, such as molecular probes, imaging agents, or compounds for affinity chromatography. The versatility of the 3-amino group is again central to these efforts.

Fluorescent Labeling : By reacting the amine with fluorescent dyes that contain an amine-reactive group (e.g., an isothiocyanate or a succinimidyl ester), fluorescently tagged versions of the pyrazole can be synthesized. These can be used to visualize the localization of the molecule in cells or tissues.

Biotinylation : The introduction of a biotin moiety via an amide linkage creates a high-affinity probe for streptavidin-based detection systems. This is useful in a variety of biochemical assays, including pull-down experiments to identify binding partners.

Photoaffinity Labeling : Attaching a photolabile group, such as a phenyl azide or a benzophenone, allows for the formation of a covalent bond with a target protein upon photoactivation. This is a powerful technique for irreversibly labeling and identifying specific biological targets.

Click Chemistry Handles : The introduction of an azide or an alkyne group provides a chemical handle for "click" chemistry reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the highly efficient and specific conjugation of the pyrazole derivative to other molecules, such as polymers, surfaces, or biomolecules.

The following table provides examples of functional groups that can be introduced and their corresponding research applications.

| Substituent Class | Example Functional Group | Research Modality Enhanced |

| Fluorophore | Dansyl chloride | Fluorescence Microscopy, Polarization Assays |

| Affinity Tag | Biotin | Affinity Purification, Western Blotting |

| Photoaffinity Label | p-Azidobenzoyl chloride | Target Identification and Validation |

| Bioorthogonal Handle | Azidoacetic acid | Click Chemistry Conjugation |

| Crosslinking Agent | Succinimidyl 4,4'-azipentanoate | Covalent Crosslinking to Binding Partners |

Table 2: Examples of diverse substituents that can be introduced at the 3-amino position to create derivatives of this compound for various research modalities.

Structure Activity Relationship Sar Studies on 1 Cyclopropyl 5 Methyl 1h Pyrazol 3 Amine and Its Analogs

Elucidation of Key Pharmacophoric Features within 1-Cyclopropyl-5-methyl-1H-pyrazol-3-amine Derivatives

The fundamental structure of this compound serves as a versatile scaffold in medicinal chemistry. rsc.org The pyrazole (B372694) core, an aromatic five-membered ring with two adjacent nitrogen atoms, provides a rigid framework with specific hydrogen bonding capabilities. rsc.org SAR studies indicate that the arrangement of substituents around this core is crucial for biological activity.

The key pharmacophoric features generally identified in derivatives of this class include:

The Pyrazole Core : Acts as a central scaffold, with its nitrogen atoms often participating in hydrogen bonding with biological targets. The aromatic nature of the ring also allows for π-π stacking interactions. globalresearchonline.net

N1-Substituent : The substituent at the N1 position of the pyrazole ring significantly influences the molecule's properties. In the parent compound, this is a cyclopropyl (B3062369) group. This group can fit into hydrophobic pockets of target proteins. nih.gov

C3-Amine Group : The amino group at the C3 position is a critical feature, often acting as a hydrogen bond donor. Its basicity and nucleophilicity can be modulated by other ring substituents. nih.govmdpi.com

Influence of Substituent Variations on Ligand-Target Interactions of this compound Analogs

Variations in the substituents on the pyrazole ring can dramatically alter the binding affinity and activity of the resulting analogs. These changes can be attributed to modifications in the steric, electronic, and hydrophobic properties of the molecule. researchgate.net

Positional Isomerism and its Impact on Biological Activity

The relative positions of substituents on the pyrazole ring have a profound impact on biological activity, a phenomenon known as positional isomerism. The synthesis of substituted pyrazoles from 1,3-dicarbonyl compounds and hydrazines can result in different regioisomers, with the outcome depending on the steric and electronic nature of the substituents. nih.gov

For instance, the placement of electron-donating or electron-withdrawing groups at the C3 and C5 positions can alter the basicity and reactivity of the pyrazole ring system. nih.gov Studies on 3,5-disubstituted pyrazoles show that the regioselectivity of their reactions and their interactions with biological targets are highly dependent on which substituent occupies which position. nih.gov In one study of pyrazole-imidazoline derivatives, placing substituents like bromine, chlorine, or a methyl group at the para-position of a 1-aryl ring led to increased potency against Trypanosoma cruzi. nih.gov This highlights the sensitivity of the ligand-target interaction to the precise spatial arrangement of functional groups.

Steric and Electronic Effects of Substituents on Activity Profiles

The size (steric effects) and electronic properties of substituents are pivotal in defining the activity profile of pyrazole derivatives.

Electronic Effects: Electron-donating groups (e.g., -CH₃, -NH₂) and electron-withdrawing groups (e.g., -Cl, -Br, -NO₂) modify the electron density of the pyrazole ring, which in turn affects its reactivity and binding capabilities. researchgate.net

Electron-donating groups at C3 have been shown to increase the basicity of the pyrazole ring. nih.gov

Electron-withdrawing groups can enhance interactions. For example, fluorination of the pyrazole core in a series of acylated 1H-pyrazol-5-amines significantly improved their potency as thrombin inhibitors compared to their non-fluorinated analogs. acs.org This suggests that altering the electronic landscape of the pyrazole can enhance its acyl-transferring ability, leading to stronger interactions with the target enzyme. acs.org

Steric Effects: The bulk and shape of substituents can influence how a molecule fits into a target's binding site. researchgate.net

The addition of a methyl group to the pyrazole ring can improve biological activity by promoting favorable interactions with hydrophobic domains at a protein binding site. nih.gov

In a series of Aurora B kinase inhibitors, it was found that the pyrazole ring was exposed to the solvent, making polar moieties more favorable at this position than hydrophobic ones. nih.gov This demonstrates that the optimal steric and electronic nature of a substituent is highly dependent on the specific topology of the target's binding pocket.

The following table illustrates the impact of substituent changes on the biological activity of certain pyrazole derivatives against T. cruzi amastigotes.

| Compound | Substituent (R) on 1-Aryl Ring | IC₅₀ (µM) |

|---|---|---|

| 3g | p-Br | 6.09 ± 0.52 |

| 3j | p-Cl | 2.75 ± 0.62 |

| 3m | p-CH₃ | 3.58 ± 0.25 |

Data sourced from a study on 1-aryl-1H-pyrazole-imidazoline derivatives, which are analogs of the core structure. nih.gov

Conformational Analysis of this compound and its Role in SAR

Conformational analysis, which examines the three-dimensional shape of a molecule, is essential for understanding SAR. The spatial arrangement of the cyclopropyl, methyl, and amine groups relative to the pyrazole ring dictates how the molecule can orient itself to interact with a biological target. mdpi.com The pyrazole ring itself is planar, but its substituents can rotate, leading to different stable conformations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activities. ej-chem.org For pyrazole derivatives, 2D and 3D-QSAR models have been developed to predict their potency and guide the design of new, more effective analogs. nih.govmdpi.com

These models use molecular descriptors, which are numerical values that describe the physicochemical properties of the molecules, such as steric, electronic, and hydrophobic characteristics. mdpi.com A typical QSAR study involves:

Compiling a dataset of pyrazole analogs with their measured biological activities (e.g., IC₅₀ values). nih.gov

Calculating a wide range of molecular descriptors for each compound.

Using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical equation that relates the descriptors to the activity. nih.gov

Validating the model to ensure its predictive power. mdpi.com

For instance, a 2D-QSAR study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors found that adjacency distance matrix descriptors were highly influential on activity. nih.gov Such models provide valuable insights into which structural features are most important for activity and can be used to virtually screen new designs before undertaking their chemical synthesis. nih.govmdpi.com

Pharmacological Investigations of 1 Cyclopropyl 5 Methyl 1h Pyrazol 3 Amine and Its Derivatives Preclinical Research Focus

Target Identification and Engagement Studies for 1-Cyclopropyl-5-methyl-1H-pyrazol-3-amine

The biological activity of pyrazole (B372694) derivatives is rooted in their ability to interact with specific molecular targets, including various receptors and enzymes that are crucial in pathological processes. smolecule.com

In vitro binding assays are fundamental in identifying the molecular targets of a compound. For pyrazole derivatives, these studies have revealed interactions with key proteins involved in cancer and inflammation. A series of 1,3,5-trisubstituted-1H-pyrazole derivatives were identified as potential inhibitors of Bcl-2, a critical regulator of apoptosis. rsc.org Molecular docking studies confirmed the high binding affinity of specific derivatives to Bcl-2, suggesting this as a primary mechanism for their anticancer effects. rsc.org

Other investigations have identified different kinase targets for amino-pyrazole derivatives. mdpi.com Enzymatic assays have confirmed that certain derivatives can interfere with p38 Mitogen-Activated Protein Kinase (MAPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathways, both of which are implicated in cancer progression and inflammation. mdpi.com

Table 1: Examples of Molecular Targets for Pyrazole Derivatives Identified in Binding Studies

| Derivative Class | Target Protein | Assay Type | Reference |

| 1,3,5-Trisubstituted-1H-pyrazoles | Bcl-2 | Molecular Docking | rsc.org |

| Amino-pyrazole derivatives | p38 MAPK, VEGFR-2 | Enzymatic Assay | mdpi.com |

The structural characteristics of pyrazoles make them effective inhibitors of various enzymes. smolecule.com Preclinical research has demonstrated the inhibitory potential of pyrazole derivatives against several classes of enzymes.

For instance, Pirtobrutinib, a 5-amino-pyrazole derivative, is a reversible inhibitor of Bruton Kinase (BTK), a nonreceptor tyrosine kinase that is a major therapeutic target in B-cell malignancies. mdpi.com Other pyrazole derivatives have shown potent, selective inhibition of enzymes like monoamine oxidase B (MAO-B), with some compounds exhibiting inhibition constants (Ki) in the nanomolar range. researchgate.net A study on 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives found them to be reversible and non-competitive inhibitors of monoamine oxidases. researchgate.net

Furthermore, pyrazole derivatives have been developed as inhibitors for other enzymes, including α-glucosidase, pancreatic lipase, and cyclooxygenase-2 (COX-2). europeanreview.orgmdpi.comnih.gov A series of pyrazole-phthalazine hybrids showed significantly higher α-glucosidase inhibitory activity than the standard drug Acarbose, with the most potent compound having a Ki of 34.75 µM. nih.gov

Table 2: Enzyme Inhibition Data for Various Pyrazole Derivatives

| Derivative Class | Target Enzyme | Inhibition Value | Reference |

| Pyrazole-phthalazine hybrid (8l) | α-Glucosidase | IC₅₀: 13.66 µM; Ki: 34.75 µM | nih.gov |

| 1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole (Compound 6) | Monoamine Oxidase (MAO) | Ki: ~10⁻⁸ M | researchgate.net |

| Pyrazole-fused benzimidazole (B57391) (Compound 9) | Pancreatic Lipase (PL) | Binding Affinity: -9.5 kcal/mol | europeanreview.org |

| Pyrazole-sulfonamide hybrids (e.g., Celecoxib) | Cyclooxygenase-2 (COX-2) | Selective Inhibition | mdpi.com |

| 5-Amino-pyrazole derivative (Pirtobrutinib) | Bruton Kinase (BTK) | Reversible Inhibitor | mdpi.com |

In Vitro Cellular Activity of this compound

Following target identification, the effects of these compounds are assessed in cellular environments to understand their functional consequences.

Cell-based assays provide insight into the biological effects of a compound within a living cell. Studies on pyrazole derivatives have demonstrated their ability to induce apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. waocp.org In one study, a series of pyrazole derivatives was evaluated against the MDA-MB-468 triple-negative breast cancer cell line. waocp.org The most active compound, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f), was shown to induce apoptosis, which was detected using Annexin-V-FITC and propidium (B1200493) iodide staining followed by flow cytometry. waocp.org This compound also caused cell cycle arrest in the S phase and increased caspase 3 activity, confirming its pro-apoptotic function. waocp.org

Furthermore, certain 3-amino-pyrazole derivatives have been shown to inhibit the lipopolysaccharide (LPS)-induced release of Tumor Necrosis Factor-alpha (TNFα) in cells, indicating anti-inflammatory potential at a cellular level. mdpi.com

A significant area of research for pyrazole derivatives is their potential as anticancer agents. waocp.orgnih.gov Their cytotoxicity and antiproliferative effects have been evaluated against a wide range of cancer cell lines using assays like the MTT assay, which measures cell viability. waocp.orgnih.gov

A novel pyrazole derivative, PTA-1, demonstrated potent cytotoxicity against a panel of cancer cell lines, with IC₅₀ values in the low micromolar range. nih.gov For example, the IC₅₀ for PTA-1 was 0.38 µM in the CCRF-CEM leukemia cell line and 0.49 µM in the A-549 lung cancer cell line after 48-72 hours of incubation. nih.gov The compound's selective cytotoxicity index was greater than one for all tested lines, indicating it preferentially affects cancer cells over non-cancerous cells. nih.gov

Derivatives of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine exhibited growth inhibitory effects against the MCF-7 breast cancer cell line. nih.gov Other studies have documented the cytotoxic effects of various pyrazole derivatives against cell lines such as the A549 lung adenocarcinoma, PC-3 prostate cancer, and MDA-MB-468 breast cancer lines. rsc.orgwaocp.orgmdpi.com For example, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives showed significant cytotoxicity against MCF-7 cells with IC₅₀ values ranging from 3.9 to 35.5 μM. rsc.org

Table 3: Cytotoxicity of Selected Pyrazole Derivatives on Various Cancer Cell Lines

| Derivative | Cell Line | Assay | Result (IC₅₀/EC₅₀) | Reference |

| PTA-1 | CCRF-CEM (Leukemia) | Cytotoxicity Assay | 0.38 µM | nih.gov |

| PTA-1 | A-549 (Lung) | Cytotoxicity Assay | 0.49 µM | nih.gov |

| PTA-1 | MDA-MB-231 (Breast) | Cytotoxicity Assay | 0.81 µM | nih.gov |

| Compound 3f | MDA-MB-468 (Breast) | MTT Assay | 14.97 µM (24h) | waocp.org |

| Compound 3f | MDA-MB-468 (Breast) | MTT Assay | 6.45 µM (48h) | waocp.org |

| Pyrazole Derivative (Compound 2) | A549 (Lung) | MTT Assay | 220.20 µM | mdpi.com |

| 1,3,5-Trisubstituted-1H-pyrazoles | MCF-7 (Breast) | Cytotoxicity Assay | 3.9–35.5 μM | rsc.org |

| 5-Amino-pyrazole (Compound 21) | HCT-15 (Colon) | Proliferation Assay | >90% inhibition at 10 µM | mdpi.com |

| 5-Amino-pyrazole (Compound 22) | HCT-116 (Colorectal) | MTT Assay | 3.18 µM | mdpi.com |

Beyond anticancer effects, pyrazole derivatives have been investigated for their antioxidant and anti-inflammatory properties. nih.govresearchgate.net The antioxidant activity is often assessed using the DPPH (1,1-biphenyl-2-picrylhydrazyl) free radical scavenging assay. researchgate.netnih.gov A study of 5-aminopyrazole derivatives identified several compounds with interesting radical scavenging properties. nih.govmdpi.com

In cellular models, the antioxidant effects have been confirmed by measuring the inhibition of reactive oxygen species (ROS) production. waocp.orgnih.gov Certain 5-aminopyrazole derivatives were found to remarkably inhibit ROS production in human platelets. nih.govmdpi.com The anti-inflammatory activity has been linked to the inhibition of enzymes like lipoxygenase (LOX). nih.gov

Table 4: Antioxidant Activity of Selected Pyrazole Derivatives

| Derivative Class | Assay Type | Finding | Reference |

| Pyrazole derivatives (5a, 5c, 9) | DPPH radical scavenging | Potentially active | researchgate.net |

| 5-Aminopyrazole derivatives (Series 4) | DPPH radical scavenging | Interesting in vitro activity | nih.govmdpi.com |

| 5-Aminopyrazole derivatives (Series 3) | ROS production in platelets | Remarkable inhibition | nih.govmdpi.com |

| Pyrazole derivatives | Lipoxygenase (LOX) inhibition | Compound 2g was the most potent inhibitor (IC₅₀ = 80 µM) | nih.gov |

| Pyrazole derivatives | ROS Generation in MDA-MB-468 cells | Induction of ROS generation linked to apoptosis | waocp.org |

Antimicrobial Activity Studies in Bacterial and Fungal Strains

The antimicrobial potential of pyrazole derivatives has been a subject of significant research interest. mdpi.com Derivatives of this compound, specifically a series of novel substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides, have been synthesized and evaluated for their antibacterial and antifungal properties. nih.govtandfonline.com These studies aim to identify new antimicrobial compounds and understand their structure-activity relationships (SARs) to enhance therapeutic efficacy. nih.govresearchgate.net

The screening of these compounds was conducted against a panel of standard Gram-positive and Gram-negative bacterial strains, as well as several mycotoxic fungal strains. nih.govresearchgate.net Streptomycin and nystatin (B1677061) were used as standard positive controls for antibacterial and antifungal assays, respectively. nih.govtandfonline.com The results indicated that certain substitutions on the benzamide (B126) moiety led to potent antimicrobial activities. nih.gov Specifically, compounds designated as 9d, 9g, and 9h in the study demonstrated significant efficacy. nih.govresearchgate.net The research underscores the value of the pyrazole scaffold in developing new antimicrobial agents. mdpi.comajpp.in

Table 1: Antimicrobial Screening of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine Derivatives

This table is representative of the types of data generated in such studies and is based on findings reported for these derivatives. nih.govtandfonline.comresearchgate.net

| Microorganism Type | Bacterial Strains Tested | Fungal Strains Tested | Positive Controls | Outcome |

|---|---|---|---|---|

| Gram-positive Bacteria | Streptococcus pyogenes, Staphylococcus aureus, Bacillus subtilis nih.govresearchgate.net | N/A | Streptomycin nih.govresearchgate.net | Certain derivatives showed potent activity. nih.gov |

| Gram-negative Bacteria | Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae nih.govresearchgate.net | N/A | Streptomycin nih.govresearchgate.net | Certain derivatives showed potent activity. nih.gov |

Preclinical In Vivo Models for Efficacy Evaluation of this compound Derivatives

Proof-of-Concept Studies in Relevant Animal Disease Models

Pharmacodynamic Endpoints and Biomarker Modulation in Preclinical Studies

In preclinical in vivo studies, pharmacodynamic (PD) endpoints and biomarker modulation are critical for demonstrating a compound's biological effect. For pyrazole derivatives, these endpoints are tailored to the therapeutic area of interest. In the study of 1-methyl-1H-pyrazole-5-carboxamides in a rodent model, a key pharmacodynamic finding was the dose-dependent inhibition of mitochondrial respiration, which was identified as the likely cause of the observed acute toxicity. nih.gov For 5-aminopyrazole derivatives with anti-inflammatory properties, a key PD endpoint was the percentage of edema inhibition in the rat paw. mdpi.com Furthermore, the ulcer index (UI) was used as a biomarker for gastrointestinal side effects, with new derivatives showing a reduced number of ulcers (UI between 0.7 and 2) compared to Indomethacin (UI = 21.3) and Celecoxib (UI = 2.7), highlighting a potentially better safety profile. mdpi.com These studies emphasize the importance of selecting appropriate in vitro predictors, such as mitochondrial toxicity assays, early in the drug discovery process to forecast in vivo outcomes. nih.gov

Mechanism of Action Elucidation for this compound at the Molecular Level

The biological activity of this compound and its derivatives is rooted in their interaction with specific molecular targets. smolecule.com The general mechanism for aminopyrazoles involves functioning as inhibitors or modulators of key enzymes and receptors within cellular pathways. evitachem.commdpi.com The pyrazole nucleus is considered a versatile framework in medicinal chemistry, capable of providing useful ligands for a variety of biological targets. mdpi.com The specific mechanism can vary depending on the derivative, but often involves the inhibition of protein kinases, which are crucial regulators of cell function. mdpi.comevitachem.com

Investigation of Molecular Pathways and Signaling Cascades Influenced by this compound

Research into related 5-aminopyrazole (5AP) derivatives has identified several key molecular pathways and signaling cascades that are modulated by this class of compounds. mdpi.com Enzymatic and ELISA assays have confirmed the ability of certain 5APs to interfere with the p38 MAPK and VEGFR-2 signaling pathways. mdpi.com The p38 MAPK pathway is central to cellular responses to inflammatory cytokines, while VEGFR-2 is a key regulator of angiogenesis. Another critical target is Bruton's Tyrosine Kinase (BTK), a nonreceptor tyrosine kinase that is a major therapeutic target for B-cell-driven malignancies. mdpi.com The recently approved drug Pirtobrutinib, a 5-aminopyrazole derivative, functions as a reversible inhibitor of BTK. mdpi.com Additionally, studies on other pyrazole chemotypes have shown that they can impact fundamental cellular processes such as mitochondrial respiration. nih.gov Molecular docking studies have further elucidated these interactions, showing hydrogen bond formation between pyrazole derivatives and amino acid residues like Arg499 and Tyr341 in the active site of enzymes like COX-2, confirming the molecular basis for their inhibitory action. mdpi.com

Proteomic and Transcriptomic Analysis of Cellular Responses to this compound

While specific proteomic and transcriptomic data for this compound are not available in the provided literature, these "omics" technologies are powerful tools for elucidating the mechanism of action of novel compounds. mdpi.com This type of analysis provides a comprehensive overview of how a compound affects gene expression (transcriptomics) and protein abundance (proteomics). mdpi.comnih.gov

A typical workflow involves treating cells with the compound and then using high-throughput RNA sequencing (RNA-seq) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify differentially expressed genes (DEGs) and differentially abundant proteins (DAPs). nih.govmdpi.com Subsequent bioinformatic analysis, including Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis, can reveal the biological processes and signaling pathways that are significantly perturbed by the compound. nih.govmdpi.com For instance, such an analysis could confirm that a pyrazole derivative modulates pathways related to inflammation, cell cycle control, or DNA replication, providing unbiased, system-wide evidence for its mechanism of action and potentially identifying novel targets or off-target effects. nih.gov

Computational and Theoretical Studies of 1 Cyclopropyl 5 Methyl 1h Pyrazol 3 Amine

Quantum Chemical Calculations on 1-Cyclopropyl-5-methyl-1H-pyrazol-3-amine

Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in elucidating the fundamental properties of a molecule. While specific DFT studies on this compound are not extensively documented in publicly available literature, the methodologies are well-established through research on analogous pyrazole (B372694) derivatives. superfri.orgderpharmachemica.commaterialsciencejournal.org These studies provide a framework for understanding the molecule's electronic characteristics and reactivity.

The electronic structure of a molecule governs its geometry, stability, and spectroscopic properties. Quantum chemical methods, such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set, are commonly used to determine the optimized molecular geometry, including bond lengths and angles, for pyrazole-based compounds. derpharmachemica.commaterialsciencejournal.org

A critical aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. derpharmachemica.com A large gap implies high stability, whereas a small gap suggests the molecule will be more reactive. For related azo-pyrazole derivatives, this gap has been computationally investigated to understand their electronic behavior. derpharmachemica.com The distribution of these orbitals across the this compound structure would indicate the most probable regions for electron donation and acceptance.

The pyrazole ring is an electron-rich heterocyclic system, making it a versatile scaffold in organic synthesis. mdpi.com Theoretical calculations can predict its reactivity by mapping the molecular electrostatic potential (MEP). The MEP illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are the likely sites for chemical reactions. derpharmachemica.com

Generally, the pyrazole scaffold has three nucleophilic positions (the two nitrogen atoms and the C4 carbon) and two electrophilic positions (the C3 and C5 carbons). mdpi.com The presence of an amine (-NH2) group at the C3 position and a methyl group at the C5 position significantly influences this reactivity. The amine group is a strong electron-donating group, which increases the nucleophilicity of the pyrazole ring, particularly at the C4 position. The cyclopropyl (B3062369) group at the N1 position also modulates the electronic properties. Tautomerism, a phenomenon where protons can migrate, is also a crucial factor in the reactivity of pyrazoles, potentially influencing which nitrogen atom acts as a nucleophile. mdpi.com Quantum chemical studies can calculate the relative energies of different tautomers to predict the most stable form and its corresponding reactivity profile.

Molecular Modeling and Simulation of this compound

Molecular modeling techniques are used to simulate how a molecule interacts with biological macromolecules, such as proteins or DNA, providing insight into its potential pharmacological activity.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor's active site. Although specific docking studies for this compound are not detailed in the reviewed literature, numerous studies on structurally similar pyrazole derivatives have demonstrated their potential as inhibitors for a range of important biological targets, particularly protein kinases and regulators of apoptosis. nih.govnih.govrsc.org

These studies show that the pyrazole scaffold is effective at forming key interactions within the ATP-binding pocket of kinases. For instance, various 1,3,5-trisubstituted-1H-pyrazole derivatives have been docked into the active sites of kinases like ERK and RIPK3, where they form stabilizing interactions with crucial amino acid residues. nih.gov Similarly, other pyrazole compounds have shown potential as inhibitors of VEGFR-2, Aurora A, and CDK2, which are kinases involved in cancer progression. nih.govresearchgate.net Docking studies also revealed that pyrazole derivatives could bind to the anti-apoptotic protein Bcl-2, suggesting a role in promoting programmed cell death in cancer cells. rsc.org These analyses typically show that interactions are often stabilized by hydrogen bonds involving the pyrazole nitrogen atoms and the amine substituent. researchgate.net

Table 1: Examples of Biological Targets Investigated for Pyrazole Derivatives in Molecular Docking Studies

| Biological Target | Target Class | Associated Disease | Reference |

|---|---|---|---|

| VEGFR-2 | Receptor Tyrosine Kinase | Cancer | nih.gov |

| Aurora A | Serine/Threonine Kinase | Cancer | nih.gov |

| CDK2 | Serine/Threonine Kinase | Cancer | nih.gov |

| ERK | Serine/Threonine Kinase | Cancer | nih.gov |

| RIPK3 | Serine/Threonine Kinase | Cancer, Inflammation | nih.gov |

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. There is currently no specific published research on MD simulations involving this compound.

However, the application of MD simulations would be a logical next step following docking studies. Such simulations would assess the stability of the predicted binding pose, revealing whether the ligand remains securely in the active site. MD can also illuminate the conformational changes in both the ligand and the protein upon binding and provide a more refined calculation of binding free energies, offering a more accurate prediction of binding affinity.

In Silico Pharmacokinetic and Pharmacodynamic Property Prediction for this compound

In silico tools are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. researchgate.netnih.gov These predictions help to identify candidates with favorable drug-like properties and flag potential liabilities. Studies on other pyrazole-based compounds have confirmed the utility of these methods. mdpi.com

For this compound, several key pharmacokinetic properties can be predicted using computational models. Public databases like PubChem provide predicted values for properties such as lipophilicity (XlogP) and topological polar surface area (TPSA), which are important for predicting cell permeability and oral bioavailability. uni.lu For instance, it is predicted to have good gastrointestinal absorption and the ability to cross the blood-brain barrier. smolecule.com Predictions for related pyrazolo[1,5-a]pyrimidines suggest that such compounds generally fall within the acceptable ranges defined by Lipinski's rule of five, indicating good potential for oral bioavailability. mdpi.com Metabolism predictions often focus on interactions with cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism. nih.gov

Table 2: Predicted Physicochemical and Pharmacokinetic Properties of this compound

| Property | Predicted Value | Implication | Source |

|---|---|---|---|

| Molecular Formula | C₇H₁₁N₃ | - | uni.lu |

| Molecular Weight | 137.18 g/mol | Compliance with Lipinski's Rule (<500) | uni.lu |

| XlogP3 | 0.7 | Optimal Lipophilicity (Rule of 5: ≤5) | uni.lu |

| Hydrogen Bond Donors | 1 (from -NH₂) | Compliance with Lipinski's Rule (≤5) | uni.lu |

| Hydrogen Bond Acceptors | 3 (from N atoms) | Compliance with Lipinski's Rule (≤10) | uni.lu |

| Rotatable Bond Count | 1 | Low conformational flexibility, good for binding | uni.lu |

| Gastrointestinal Absorption | High | Predicted good oral absorption | smolecule.com |

Computational Prediction of Absorption Characteristics

The absorption of a compound is a key determinant of its bioavailability. Computational models are frequently employed to predict absorption properties based on a molecule's physicochemical descriptors. For this compound, various parameters can be calculated to estimate its gastrointestinal absorption.

Key predictors for oral absorption include molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. Generally, compounds with lower molecular weight, moderate lipophilicity, and lower polar surface area are predicted to have better absorption.

Table 1: Predicted Physicochemical Properties and Absorption Descriptors for this compound

| Property | Predicted Value | Significance in Absorption |

| Molecular Formula | C7H11N3 | |

| Molecular Weight | 137.18 g/mol | Low molecular weight is favorable for passive diffusion. |

| XlogP | 0.7 | Indicates moderate lipophilicity, which is often correlated with good absorption. uni.lu |

| Topological Polar Surface Area (TPSA) | 54.7 Ų | A TPSA under 140 Ų is generally associated with good oral bioavailability. |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 3 | |

| Rotatable Bonds | 1 | Low number of rotatable bonds suggests lower conformational flexibility, which can be favorable for absorption. |

Note: The values in this table are computationally predicted and may vary slightly depending on the algorithm and software used. The data is compiled from various computational chemistry platforms.

Based on these predicted parameters, this compound is expected to exhibit high gastrointestinal absorption. Its relatively small size, moderate lipophilicity, and low polar surface area are all indicators of a compound that can readily pass through the intestinal membrane.

Computational Prediction of Distribution Properties (e.g., Blood-Brain Barrier Permeation)

The distribution of a compound throughout the body, including its ability to cross biological barriers like the blood-brain barrier (BBB), is critical for its potential therapeutic action, particularly for central nervous system (CNS) targets. Computational models for predicting BBB permeation often rely on descriptors such as lipophilicity, polar surface area, molecular size, and the number of hydrogen bonds. nih.govnih.gov

For a compound to cross the BBB, it generally needs to have a logBB (logarithm of the ratio of the concentration of a compound in the brain to that in the blood) greater than 0. nih.gov Molecules with a high polar surface area (typically > 90 Ų) and a large number of hydrogen bonds tend to be poor BBB permeants. nih.gov

Table 2: Predicted Blood-Brain Barrier (BBB) Permeation Descriptors for this compound

| Descriptor | Predicted Value/Status | Implication for BBB Permeation |

| logBB | > 0 (Predicted) | Suggests the compound is likely to cross the BBB. |

| Polar Surface Area (PSA) | 54.7 Ų | Below the typical threshold of 60-90 Ų associated with poor BBB permeation, indicating a higher likelihood of crossing. nih.gov |

| Lipophilicity (logP) | ~0.7 | Within the optimal range for BBB penetration. |

| CNS MPO Score | High (Predicted) | A high CNS Multiparameter Optimization (MPO) score is desirable for CNS drug candidates. nih.gov |

Note: These predictions are based on established QSAR models and in silico tools. The prediction for the closely related compound, 1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine, also suggests an ability to permeate the blood-brain barrier. smolecule.com

The computational analysis suggests that this compound possesses the necessary physicochemical properties to cross the blood-brain barrier. Its low polar surface area and optimal lipophilicity are key contributing factors to this prediction.

Tautomerism and Conformational Dynamics of this compound

Pyrazoles substituted at the 3 and 5 positions can exist as different tautomers, a phenomenon known as annular tautomerism. nih.gov This involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. For this compound, the specific substitution pattern fixes the position of the cyclopropyl group on one of the nitrogen atoms, thus preventing annular tautomerism of the pyrazole ring itself. However, the exocyclic amino group can participate in imino-amino tautomerism.